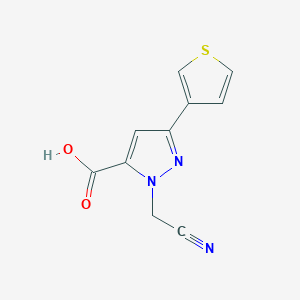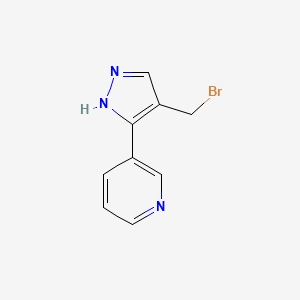![molecular formula C8H10ClN3 B1481630 7-(Chlormethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazol CAS No. 1824338-97-7](/img/structure/B1481630.png)
7-(Chlormethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
Pyrazolderivate wurden ausgiebig auf ihr Potenzial als Krebstherapeutika untersucht. Sie weisen eine Reihe von biologischen Aktivitäten auf, die zur gezielten Behandlung verschiedener Krebszellen genutzt werden können. So haben bestimmte Pyrazolverbindungen eine signifikante Hemmung von Krebszelllinien wie MIAPaCa-2, MCF-7 und HeLa gezeigt . Die Chlormethylgruppe in „7-(Chlormethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazol“ könnte möglicherweise zur Entwicklung neuer Antikrebsmittel durch Mechanismen wie Apoptoseinduktion oder Zellzyklusarrest genutzt werden.
Entzündungshemmende Mittel
Der Pyrazolrest ist bekannt für seine entzündungshemmenden Eigenschaften. Er wirkt auf verschiedene Entzündungswege ein und kann Entzündungsmarker und -symptome reduzieren. Forschungen haben die Wirksamkeit von Pyrazol-Biomolekülen bei der Hemmung von Entzündungen hervorgehoben, wobei die Ergebnisse oft als prozentuale Hemmung ausgedrückt werden . Die spezifische Struktur von „this compound“ kann einen einzigartigen Ansatz zur Modulation von Entzündungsreaktionen bei medizinischen Erkrankungen bieten.
Enzymhemmung
Pyrazolderivate können als Inhibitoren für eine Vielzahl von Enzymen wirken, was bei der Behandlung von Krankheiten entscheidend ist, bei denen die Enzymaktivität dysreguliert ist. Beispielsweise sind CDK (Cyclin-abhängige Kinase)-Inhibitoren wichtig in der Krebstherapie, und bestimmte Pyrazolverbindungen haben eine signifikante Hemmung dieser Enzyme gezeigt . Die einzigartigen Substituenten an „this compound“ könnten für eine selektive Enzymhemmung untersucht werden.
Materialwissenschaftliche Anwendungen
Die strukturelle Vielfalt von Pyrazolderivaten macht sie für Anwendungen in der Materialwissenschaft geeignet. Sie können zur Synthese neuer Materialien mit wünschenswerten Eigenschaften wie Leitfähigkeit, Flexibilität oder thermischer Stabilität verwendet werden. Die Verbindung „this compound“ könnte mit ihren spezifischen funktionellen Gruppen zur Entwicklung fortschrittlicher Materialien für die Elektronik oder Nanotechnologie beitragen .
Photophysikalische Eigenschaften
Pyrazole sind bekannt für ihre photophysikalischen Eigenschaften, die bei der Entwicklung von optischen Geräten, Sensoren oder Fluoreszenzmarkern genutzt werden können. Die in „this compound“ vorhandenen elektronendonierenden und elektronenziehenden Gruppen könnten ihr photophysikalisches Verhalten beeinflussen und sie zu einem Kandidaten für die Forschung in diesem Bereich machen .
Synthese komplexer Moleküle
Der Pyrazolring dient als Kernstruktur für die Synthese komplexerer Moleküle. Er kann funktionalisiert oder mit anderen Ringen verschmolzen werden, um eine große Bandbreite an Verbindungen mit unterschiedlichen biologischen und chemischen Eigenschaften zu erzeugen. “this compound“ könnte als Vorläufer oder Zwischenprodukt bei der Synthese solcher komplexen Moleküle verwendet werden, was möglicherweise zu neuen Medikamenten oder Chemikalien mit industriellen Anwendungen führt .
Wirkmechanismus
Target of action
Imidazole and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives are known to inhibit the enzyme succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle .
Mode of action
The mode of action of these compounds often involves binding to their target and modulating its activity. For example, succinate dehydrogenase inhibitors can interfere with the tricarboxylic acid cycle by occupying the enzyme’s active site, leading to the death of pathogenic bacteria .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. In the case of succinate dehydrogenase inhibitors, the tricarboxylic acid cycle would be affected, disrupting energy production in the cell .
Result of action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if it inhibits an essential enzyme in a pathogen, it could lead to the death of the pathogen .
Biochemische Analyse
Biochemical Properties
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole has shown interactions with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole on various cell types have been studied extensively. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and induction of apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole affects gene expression by modulating transcription factors, resulting in altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for potential therapeutic use.
Metabolic Pathways
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes are essential for the compound’s elimination from the body and can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-(chloromethyl)-1,6-dimethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNRLOMIMPLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)
![1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481555.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)
![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481561.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481563.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481564.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1481566.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481567.png)
![1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481569.png)
![1-methyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481570.png)
